4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Mechanism of Action
Target of Action
It has been reported that similar compounds can be used to prepare inhibitors for xa factor and cdk .
Mode of Action
Based on its potential use in the synthesis of xa factor and cdk inhibitors , it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is typically carried out in water under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl or arylalkyl bromides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Alkylated or acylated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of inhibitors for enzymes such as Factor Xa and cyclin-dependent kinases (CDKs).
Organic Synthesis: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: Lacks the dimethyl substitution at the 4-position.
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine: Similar structure but without the dimethyl groups.
Uniqueness
The presence of the dimethyl groups at the 4-position in 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine enhances its lipophilicity and may affect its binding affinity to molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2)7-6(3-4-11-8)9-5-10-7/h5,11H,3-4H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIGOLVLVMYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)NC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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